![molecular formula C18H22N2O B11799568 5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine](/img/structure/B11799568.png)
5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine
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Overview
Description
5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine is a complex organic compound featuring a pyrrolidine ring, a benzyl group, and a methoxy group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine typically involves the coupling of N-protected proline derivatives with aminopent-3-en-2-one, followed by intramolecular cyclization to form the pyrrolidine ring . The reaction conditions often include the use of palladium-catalyzed coupling reactions and oxidation with m-chloroperbenzoic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine can undergo various chemical reactions, including:
Oxidation: Using reagents like m-chloroperbenzoic acid.
Reduction: Typically involving hydrogenation reactions.
Substitution: Commonly with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Recent studies have indicated that 5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine exhibits several promising biological activities:
Antimicrobial Properties
Preliminary research suggests that this compound may possess antimicrobial properties. In vitro studies have shown activity against various bacterial strains, indicating its potential as an antibacterial agent. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported to range from 3.12 to 12.5 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in various cancer cell lines, making it a candidate for further pharmacological exploration. The mechanism of action is believed to involve interaction with specific biological targets, such as enzymes or receptors, thereby modulating their activity .
Case Study 1: Antibacterial Efficacy
A comparative study assessed the antibacterial activity of various derivatives, including this compound. Results indicated that modifications at specific positions on the pyrrolidine ring significantly enhanced antibacterial potency.
Case Study 2: Cancer Cell Line Response
In experiments evaluating colon cancer cells' response to treatments involving this compound, significant apoptosis rates were observed, especially when combined with autophagy inhibitors. This suggests a dual mechanism of action that could be leveraged for therapeutic purposes.
Mechanism of Action
The mechanism of action for 5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity . The compound’s effects are mediated through pathways involving these molecular interactions, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-dione: Known for its bioactive properties.
Prolinol: A hydroxylated pyrrolidine derivative.
Uniqueness
5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structural features allow for a wide range of applications in various fields, making it a valuable compound for research and development.
Biological Activity
5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features a unique structural framework that may contribute to its interaction with various biological targets.
Chemical Structure
The compound can be described by the following IUPAC name: This compound . Its molecular formula is C16H20N2O, and it has a molecular weight of approximately 256.35 g/mol.
Research indicates that compounds similar to this compound often exhibit interactions with neurotransmitter systems, particularly involving dopamine and serotonin receptors. These interactions can lead to various pharmacological effects, including analgesic, anti-inflammatory, and potentially neuroprotective actions.
1. Neuropharmacological Effects
Studies have suggested that this compound may influence dopaminergic pathways, which are crucial in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. The presence of the pyrrolidine moiety is significant as it is known to enhance the binding affinity to dopamine receptors.
2. Antinociceptive Activity
Preliminary studies indicate that this compound may possess antinociceptive properties , making it a candidate for pain management therapies. This activity could be mediated through modulation of pain pathways in the central nervous system.
3. Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects, possibly through inhibition of pro-inflammatory cytokines or modulation of immune responses. This aspect is particularly relevant for conditions such as arthritis or other inflammatory diseases.
Case Studies
Recent investigations into similar compounds have provided insights into their biological activities:
These findings suggest a promising therapeutic profile for compounds related to this compound.
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for evaluating its clinical potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) will determine its efficacy and safety profile in vivo.
Potential Pharmacokinetic Parameters
- Absorption : Likely high due to lipophilic nature.
- Bioavailability : Requires investigation but may be influenced by metabolic stability.
- Half-life : Needs determination through clinical studies.
Properties
Molecular Formula |
C18H22N2O |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
5-(1-benzylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine |
InChI |
InChI=1S/C18H22N2O/c1-14-11-18(21-2)19-12-16(14)17-9-6-10-20(17)13-15-7-4-3-5-8-15/h3-5,7-8,11-12,17H,6,9-10,13H2,1-2H3 |
InChI Key |
IHSBZHOZMLNGCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C2CCCN2CC3=CC=CC=C3)OC |
Origin of Product |
United States |
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